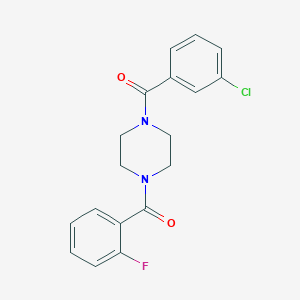![molecular formula C21H23N3O2 B249101 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It has been widely used in scientific research to investigate the role of this receptor in various physiological and pathological processes.
Mécanisme D'action
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone acts as a selective antagonist of the serotonin 5-HT1A receptor. This receptor is widely distributed in the central nervous system and plays a key role in the regulation of mood, anxiety, and other physiological processes. By blocking the activity of this receptor, 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone can modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone depend on the specific experimental conditions and the target tissue or organ. In general, 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone is its selectivity for the serotonin 5-HT1A receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, one of the limitations of 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone is its relatively low potency and affinity for the receptor, which can make it challenging to achieve complete receptor blockade in some experimental conditions.
Orientations Futures
There are many potential future directions for research on 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone. One area of interest is the development of more potent and selective antagonists of the serotonin 5-HT1A receptor, which could improve the specificity and efficacy of this type of research. Another area of interest is the investigation of the role of this receptor in various disease states, including anxiety, depression, and schizophrenia. Finally, the use of 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone in combination with other drugs or therapies could provide new insights into the mechanisms underlying these disorders and lead to the development of new treatments.
Méthodes De Synthèse
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the formation of a piperazine ring, followed by the introduction of an indole moiety and a phenoxyethanone group. The final product is obtained after purification by column chromatography. The yield of the synthesis is typically around 30-40%.
Applications De Recherche Scientifique
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone has been extensively used in scientific research to investigate the role of the serotonin 5-HT1A receptor in various physiological and pathological processes. It has been used in both in vitro and in vivo studies to elucidate the molecular mechanisms underlying the function of this receptor. Some of the areas of research that have utilized 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone include anxiety, depression, schizophrenia, and pain.
Propriétés
Nom du produit |
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone |
|---|---|
Formule moléculaire |
C21H23N3O2 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C21H23N3O2/c25-21(16-26-18-6-2-1-3-7-18)24-12-10-23(11-13-24)15-17-14-22-20-9-5-4-8-19(17)20/h1-9,14,22H,10-13,15-16H2 |
Clé InChI |
VTGAGZRJQGLFTC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)COC4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)COC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)

![2-{4-[1-(3-Methoxy-benzyl)-piperidin-4-yl]-piperazin-1-yl}-ethanol](/img/structure/B249025.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)

![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
